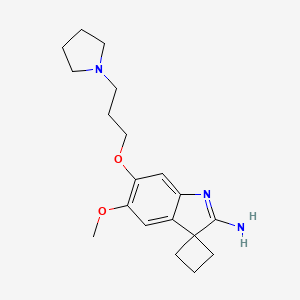

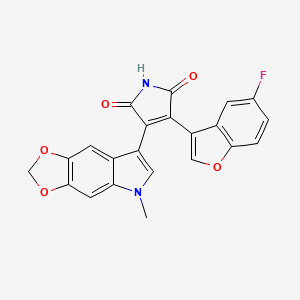

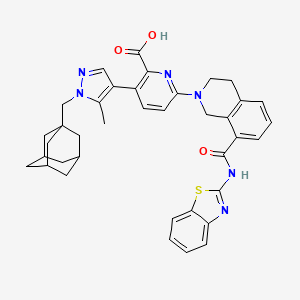

![molecular formula C23H27F3N4O B605104 Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)- CAS No. 1008529-42-7](/img/structure/B605104.png)

Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-

Übersicht

Beschreibung

ABT116, also known as a transient receptor potential vanilloid type 1 antagonist, is a small molecule drug with the molecular formula C23H27F3N4O and a molecular weight of 432.48 g/mol . It is primarily used in scientific research and has shown potential in providing analgesia for various conditions .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ABT116 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein gängiger Syntheseweg umfasst folgende Schritte:

Bildung des Zwischenprodukts: Der erste Schritt beinhaltet die Reaktion von 3,3-Dimethylbutylamin mit 4-(Trifluormethyl)benzaldehyd unter Bildung eines Iminzwischenprodukts.

Cyclisierung: Das Iminzwischenprodukt unterliegt einer Cyclisierung mit 1-Methyl-1H-indazol-4-carbonsäure unter Bildung der Kernstruktur von ABT116.

Endgültige Modifikationen: Die Kernstruktur wird dann durch Einführung von funktionellen Gruppen wie Harnstoff und Trifluormethylgruppen modifiziert, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von ABT116 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird üblicherweise durch Techniken wie Rekristallisation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ABT116 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: ABT116 kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Halogenierung mit Brom oder Chlor in Gegenwart eines Katalysators.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von halogenierten Derivaten.

Wissenschaftliche Forschungsanwendungen

ABT116 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendet als Modellverbindung, um das Verhalten von Antagonisten des transienten Rezeptorpotentials vom Vanilloid-Typ 1 zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Modulation von Schmerzbahnen und Nozizeption.

Medizin: Untersucht auf sein Potenzial zur Bereitstellung von Analgesie bei Erkrankungen wie Osteoarthritis und Synovitis.

Industrie: Wird bei der Entwicklung neuer Analgetika und Schmerztherapieverfahren eingesetzt.

Wirkmechanismus

ABT116 entfaltet seine Wirkung durch Antagonisierung des transienten Rezeptorpotentials vom Vanilloid-Typ 1. Dieser Rezeptor ist ein ligandengesteuerter nichtselektiver Kationenkanal, der eine entscheidende Rolle bei der Nozizeption und Schmerzempfindung spielt. Durch Blockierung dieses Rezeptors reduziert ABT116 den Einstrom von Calciumionen und dämpft so Schmerzsignale. Die beteiligten molekularen Ziele und Pfade umfassen die Modulation der intrazellulären Calciumkonzentrationen und die Inhibition von schmerzbezogenen Signalwegen .

Wirkmechanismus

ABT116 exerts its effects by antagonizing the transient receptor potential vanilloid type 1 receptor. This receptor is a ligand-gated nonselective cation channel that plays a crucial role in nociception and pain perception. By blocking this receptor, ABT116 reduces the influx of calcium ions, thereby attenuating pain signals. The molecular targets and pathways involved include the modulation of intracellular calcium concentrations and the inhibition of pain-related signaling pathways .

Vergleich Mit ähnlichen Verbindungen

ABT116 wird mit anderen Antagonisten des transienten Rezeptorpotentials vom Vanilloid-Typ 1 verglichen, wie z. B.:

- A-425619

- A-784168

- AMG8163

- AMG9810

- Capsazepin

- JNJ-17203213

- JYL1421

Einzigartigkeit

ABT116 zeichnet sich durch seine hohe Potenz und Selektivität für den transienten Rezeptorpotenzial vom Vanilloid-Typ 1 aus. Es hat in präklinischen Studien vielversprechende Ergebnisse für seine analgetische Wirkung gezeigt, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht .

Eigenschaften

CAS-Nummer |

1008529-42-7 |

|---|---|

Molekularformel |

C23H27F3N4O |

Molekulargewicht |

432.5 g/mol |

IUPAC-Name |

1-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-3-(1-methylindazol-4-yl)urea |

InChI |

InChI=1S/C23H27F3N4O/c1-22(2,3)11-10-15-12-17(23(24,25)26)9-8-16(15)13-27-21(31)29-19-6-5-7-20-18(19)14-28-30(20)4/h5-9,12,14H,10-11,13H2,1-4H3,(H2,27,29,31) |

InChI-Schlüssel |

SMJCAASNPAKOIB-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CCC1=C(C=CC(=C1)C(F)(F)F)CNC(=O)NC2=C3C=NN(C3=CC=C2)C |

Kanonische SMILES |

CC(C)(C)CCC1=C(C=CC(=C1)C(F)(F)F)CNC(=O)NC2=C3C=NN(C3=CC=C2)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ABT-116; ABT 116; ABT116; |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

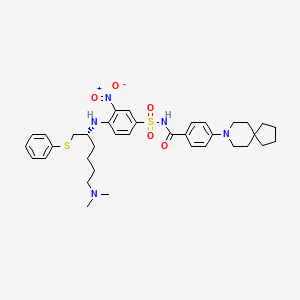

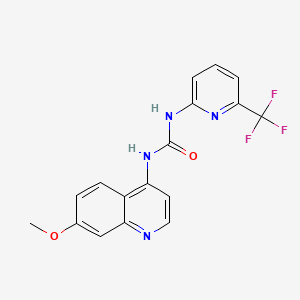

![1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea](/img/structure/B605032.png)

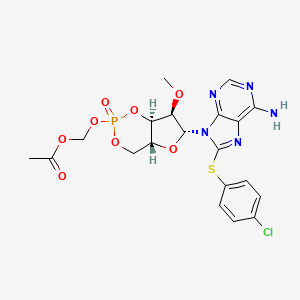

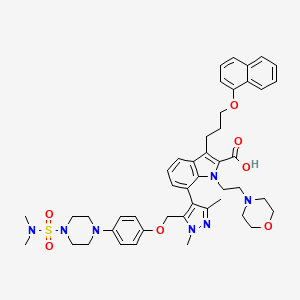

![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)

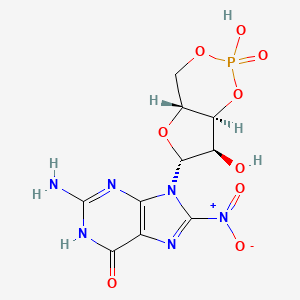

![5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid](/img/structure/B605040.png)

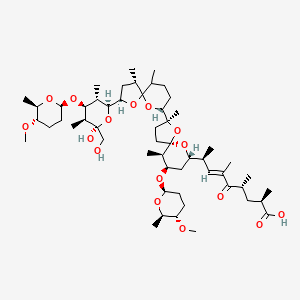

![[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B605041.png)